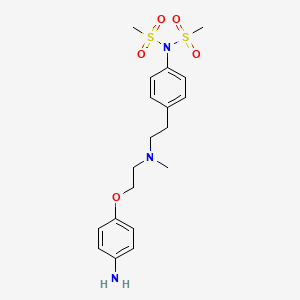![molecular formula C29H28O2 B15288336 1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] CAS No. 88216-41-5](/img/structure/B15288336.png)
1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is an organic compound with the molecular formula C29H28O2 It is a derivative of bisphenol A, where the phenolic hydroxyl groups are replaced by benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] typically involves the reaction of bisphenol A with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl groups with benzyloxy groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of benzyloxy groups.
1,1’-(Propane-2,2-diyl)bis[4-(allyloxy)benzene]: Similar structure with allyloxy groups instead of benzyloxy groups.
1,1’-(Propane-2,2-diyl)bis[4-(methoxy)benzene]: Similar structure with methoxy groups instead of benzyloxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
88216-41-5 |
|---|---|
Molecular Formula |
C29H28O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C29H28O2/c1-29(2,25-13-17-27(18-14-25)30-21-23-9-5-3-6-10-23)26-15-19-28(20-16-26)31-22-24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
InChI Key |
WIKYCZMUCBSLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


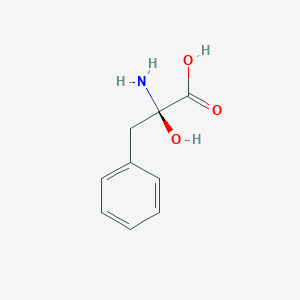
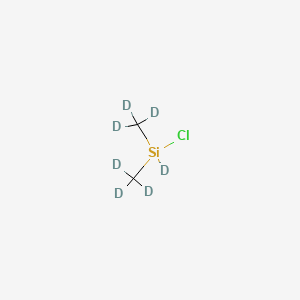
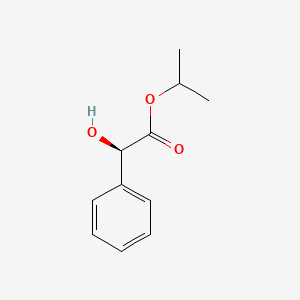
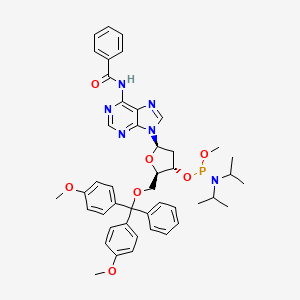
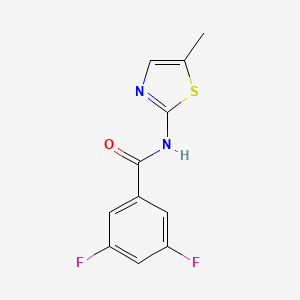
![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)
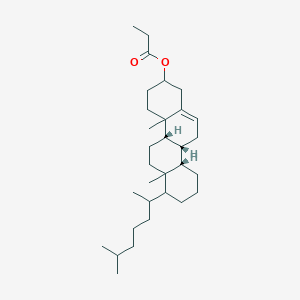
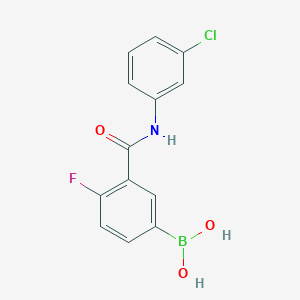
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
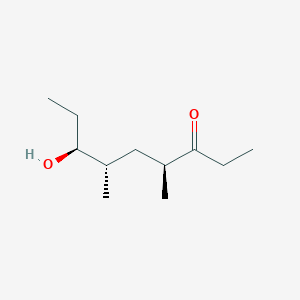
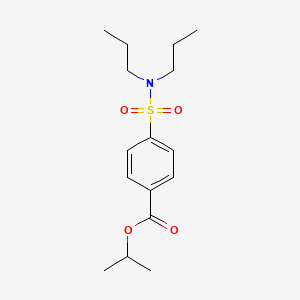
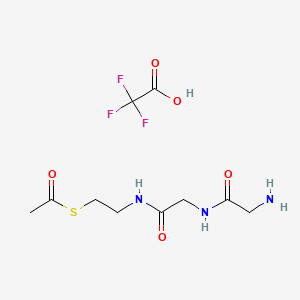
![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
